

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

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Compound of Interest

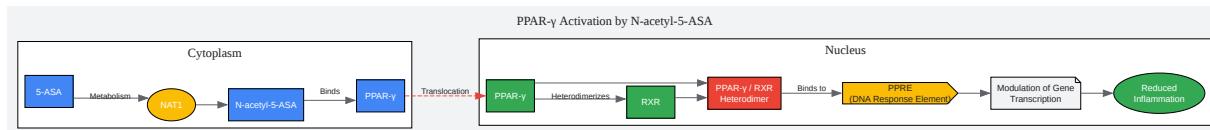
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One of the key mechanisms underlying the anti-inflammatory effects of 5-ASA is the activation of PPAR-γ, a nuclear hormone receptor highly expressed in colonic epithelial cells.^{[1][2]} The absorbed fraction of 5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA).^{[3][4]} This metabolite binds to PPAR-γ, inducing a conformational change and its translocation from the cytoplasm into the nucleus.^{[2][3][4]}

Once in the nucleus, the Ac-5-ASA-bound PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).^[4] This complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter regions of target genes.^[4] This binding modulates the expression of genes involved in inflammation, notably downregulating the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.^[4] This entire process ultimately leads to a reduction in the production of pro-inflammatory cytokines.^{[4][5]} The anti-inflammatory effect of 5-ASA in the colon has been shown to be dependent on PPAR-γ, as its therapeutic benefits were observed in wild-type mice with induced colitis but not in heterozygous PPAR-γ^{+/−} mice.^[2]



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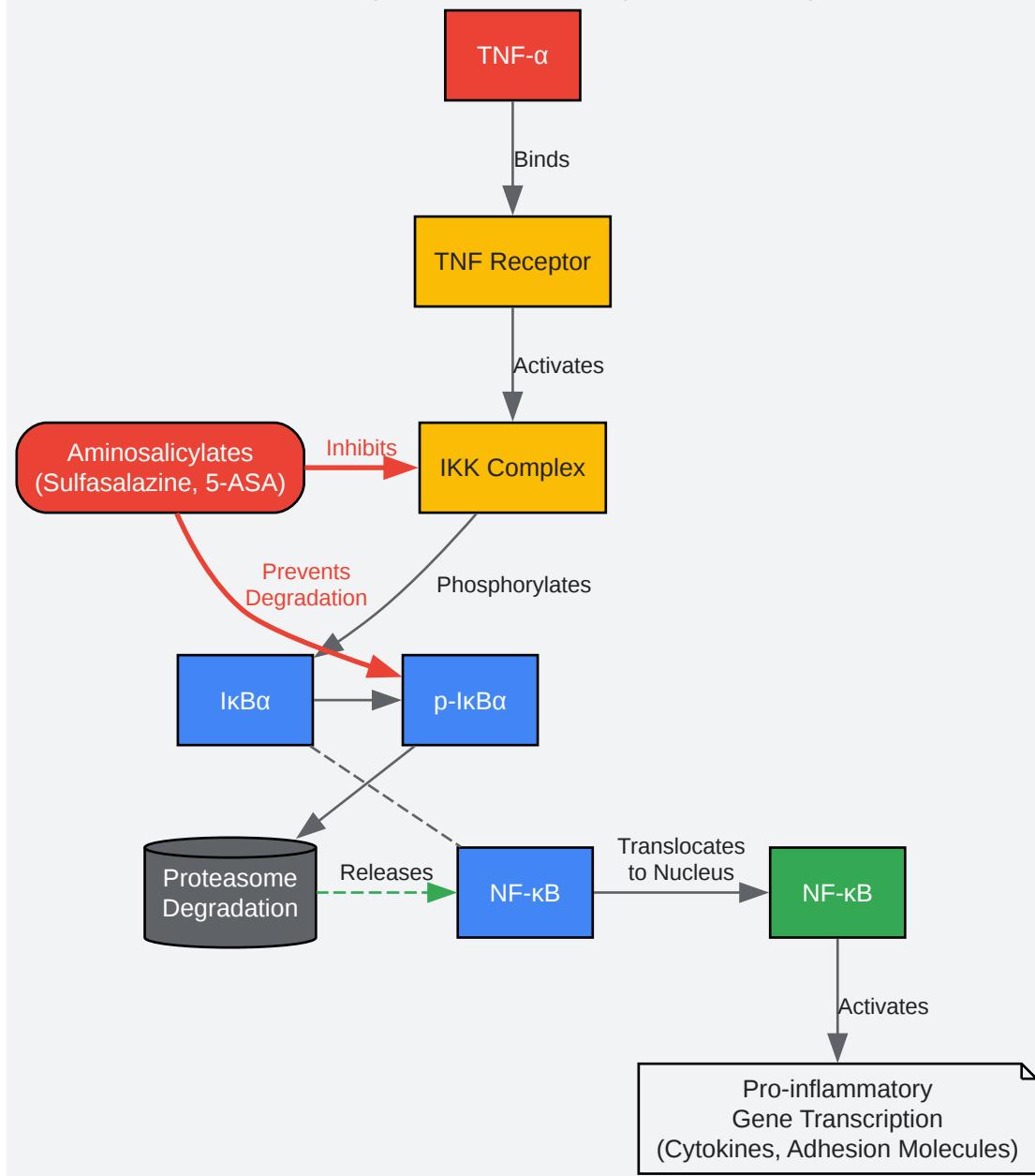
Fig 1. PPAR- γ Activation by N-acetyl-5-ASA

Inhibition of the NF- κ B Signaling Pathway

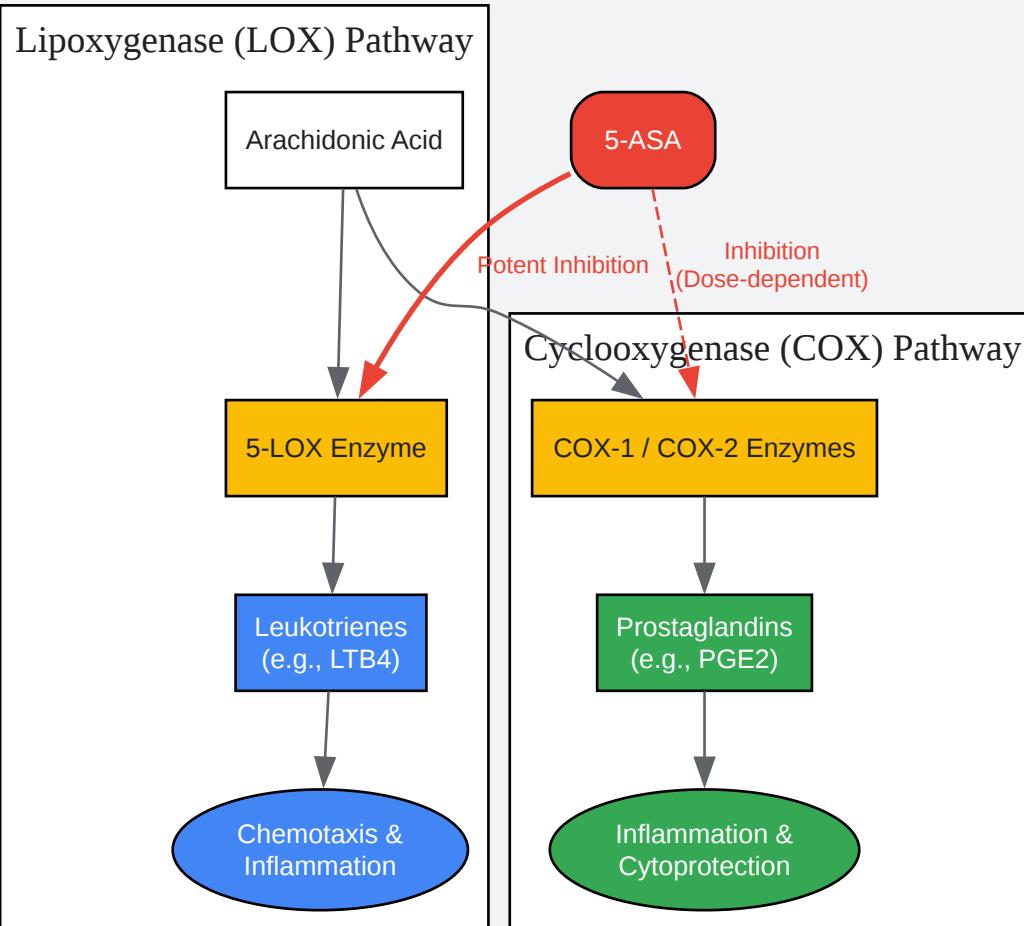
The NF- κ B pathway is a critical regulator of the host inflammatory response, and its inhibition is a central therapeutic function of aminosalicylates.^[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF- α), activate the I κ B kinase (IKK) complex.^[7] IKK then phosphorylates the inhibitory protein I κ B α , which keeps NF- κ B in an inactive state in the cytoplasm.^{[6][7]} This phosphorylation targets I κ B α for ubiquitination and subsequent degradation by the proteasome, releasing NF- κ B to translocate into the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.^{[6][7]}

Aminosalicylates interfere with this cascade at multiple points. Sulfasalazine, in particular, has been shown to be a potent inhibitor of NF- κ B activation by preventing the phosphorylation and subsequent degradation of I κ B α .^{[6][8]} This action effectively traps NF- κ B in the cytoplasm.^[9] While its metabolite 5-ASA was found in some studies to not block NF- κ B activation directly, other research indicates that 5-ASA can inhibit TNF α -stimulated IKK α kinase activity towards I κ B α in intestinal epithelial cells.^{[7][8]} Furthermore, mesalamine (5-ASA) therapy has been shown to result in a strong abrogation of NF- κ B activation in the inflamed mucosa of ulcerative colitis patients.^[10]

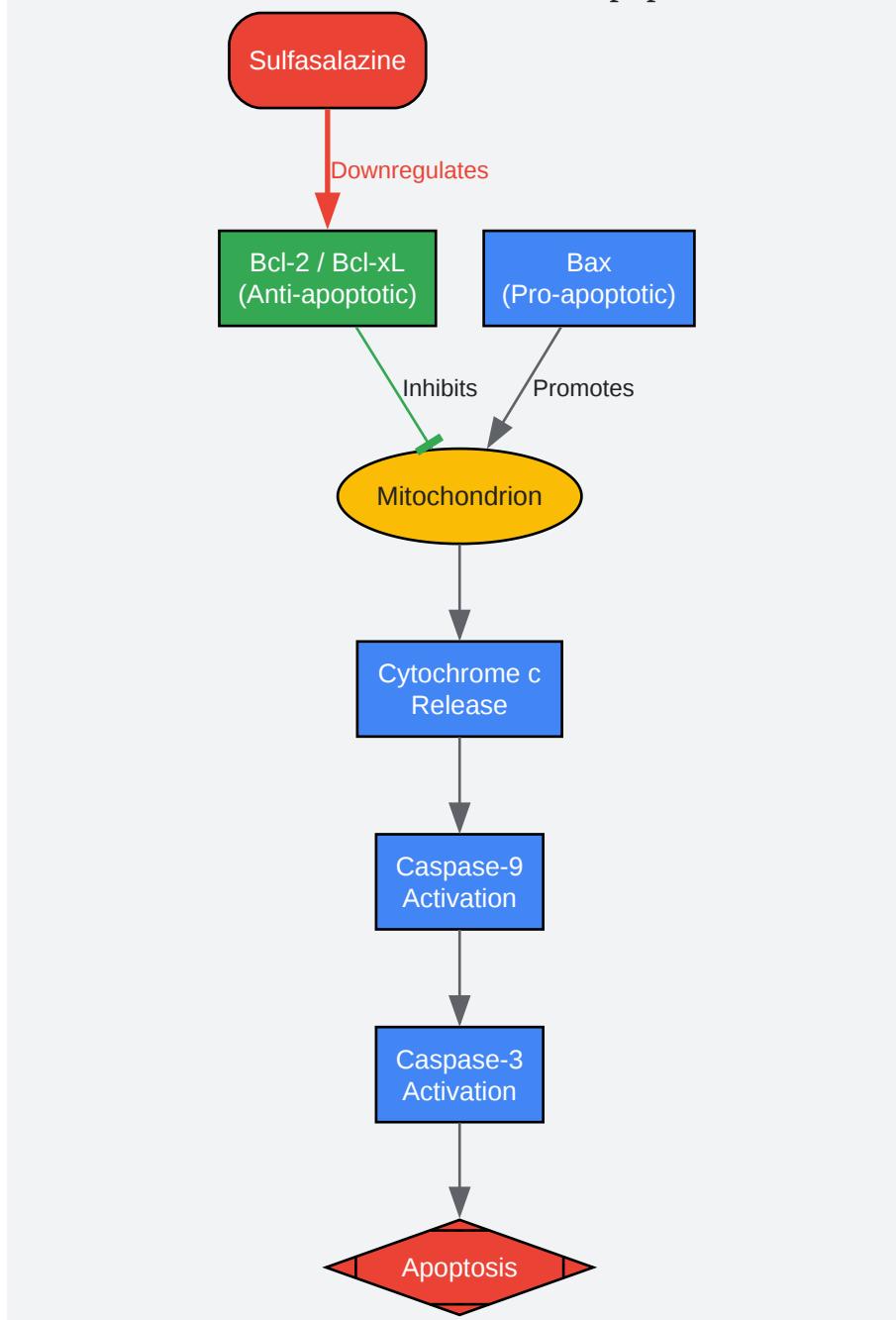
NF-κB Pathway and Inhibition by Aminosalicylates



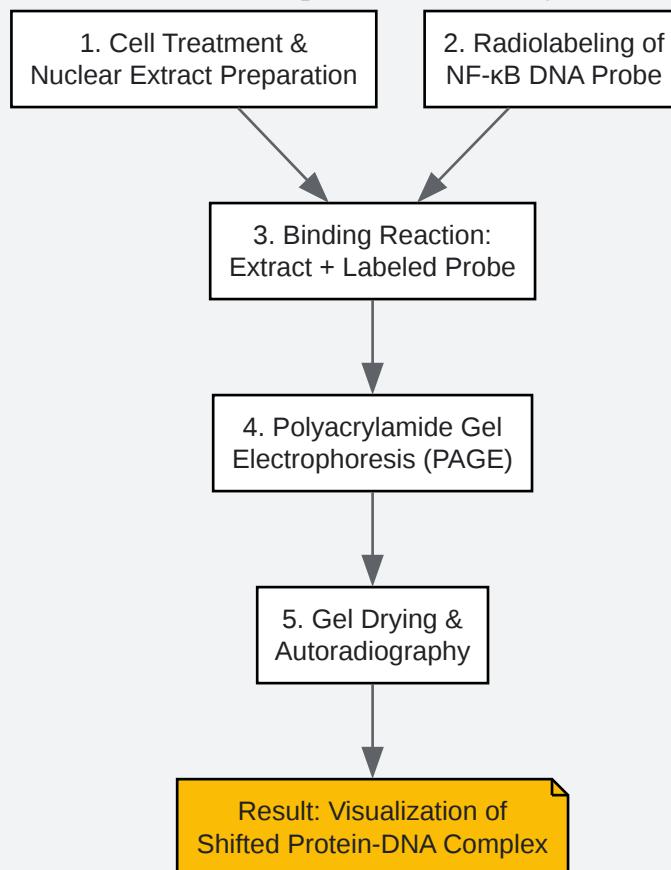
Modulation of Arachidonic Acid Metabolism by 5-ASA



Sulfasalazine-Induced Mitochondrial Apoptosis in T-Cells



Experimental Workflow: Electrophoretic Mobility Shift Assay (EMSA)

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